molecular formula C11H13N3 B1274547 2-Pyrrolidin-2-yl-1H-benzoimidazole CAS No. 638141-64-7

2-Pyrrolidin-2-yl-1H-benzoimidazole

Cat. No.: B1274547
CAS No.: 638141-64-7
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-2-yl-1H-benzoimidazole is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound is characterized by a benzimidazole ring fused with a pyrrolidine ring, which imparts distinct chemical and biological properties. It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

2-Pyrrolidin-2-yl-1H-benzoimidazole is known for its antibacterial activity against both Gram-positive and Gram-negative bacteria . It functions as a ligand that binds to aspartic acid in bacterial cell walls, inhibiting the synthesis of peptidoglycan, an essential component for bacterial cell walls . This compound has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus . Additionally, it has low affinity for mammalian cells and does not affect their growth .

Cellular Effects

This compound influences various cellular processes, particularly in bacterial cells. By inhibiting peptidoglycan synthesis, it disrupts the integrity of bacterial cell walls, leading to cell lysis and death . This compound does not significantly affect mammalian cells, indicating its selective antibacterial properties . Its impact on cell signaling pathways, gene expression, and cellular metabolism in bacterial cells is profound, as it effectively halts bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to aspartic acid residues in the bacterial cell wall . This binding inhibits the enzyme responsible for peptidoglycan synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The compound’s low affinity for mammalian cells suggests that it does not interfere with mammalian enzymes or proteins, making it a promising antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard laboratory conditions and retains its antibacterial activity over extended periods . Long-term studies have shown that it does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits bacterial growth without causing adverse effects on the host organism . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its antibacterial efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antibacterial activity . It interacts with enzymes responsible for peptidoglycan synthesis, inhibiting their function and disrupting bacterial cell wall formation . The compound’s metabolic stability ensures that it remains active within the bacterial cells, exerting its antibacterial effects over an extended period .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its uptake into bacterial cells . Once inside, it accumulates in the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis . The compound’s selective distribution ensures that it targets bacterial cells while sparing mammalian cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall . It binds to aspartic acid residues in the peptidoglycan layer, inhibiting its synthesis and compromising the structural integrity of the bacterial cell wall . This targeted localization is crucial for its antibacterial activity, as it ensures that the compound exerts its effects precisely where needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with amino acids such as glycine, alanine, aspartic acid, or l-proline. This reaction is often carried out under reflux conditions in ethanol, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Pyrrolidin-2-yl-1H-benzoimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyrrolidinyl)-1H-benzimidazole
  • 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
  • 2-(pyrrolidin-2-yl)-1H-benzoimidazole

Uniqueness

2-Pyrrolidin-2-yl-1H-benzoimidazole stands out due to its unique combination of a benzimidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown higher antibacterial activity and lower toxicity towards mammalian cells .

Properties

IUPAC Name

2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389802
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638141-64-7
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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